molecular formula C9H9BrO B8739785 (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8739785
M. Wt: 213.07 g/mol
InChI Key: DXVPKKRFBPLRRN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1

InChI Key

DXVPKKRFBPLRRN-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=C(C=C2)Br

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1-indanone (prepared as described by Cornelius, Lyndon A. M. and Combs, Donald W. Synth. Commun. (1994), 24(19), 2777-88) (1.4 g, 6.57 mmol) in 20 mL of methanol was added sodium borohydride (0.087 g, 2.3 mmol) over a period of five minutes at room temperature. The reaction mixture was stirred for two hours at room temperature, concentrated under pressure and partitioned between ethyl acetate (50 mL) and 1N HCl (20 mL). The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure to yield the title compound as a solid (1.4 g, 99%). 1H NMR (CDCl3): δ 7.45 (s, 1H), 7.3 (d, 1H), 7.0 (d, 1H), 5.2 (t, 1H), 2.9 (m, 1H), 2.7 (m, 1H), 2.4 (m, 1H), 1.9 (m, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

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